N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide
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Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a methanesulfonamide moiety attached to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide typically involves multiple steps:
Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of cyanuric chloride with dimethylamine under controlled conditions.
Substitution Reaction: The triazine core is then functionalized with a methyl group through a nucleophilic substitution reaction.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the substituted triazine with 3,5-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazine ring or the sulfonamide group, potentially leading to ring opening or reduction to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino groups.
Reduction: Amines or partially reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring can form hydrogen bonds and van der Waals interactions with amino acid residues, while the sulfonamide group can participate in ionic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-dimethylamino-1,3,5-triazin-2-yl)methyl-1-phenylmethanesulfonamide: Similar structure but lacks the difluorophenyl group.
N-(4,6-dimethylamino-1,3,5-triazin-2-yl)methyl-1-(3,5-dichlorophenyl)methanesulfonamide: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-1-(3,5-difluorophenyl)methanesulfonamide imparts unique properties such as increased lipophilicity and potential for stronger interactions with biological targets due to the electronegativity of fluorine atoms. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-1-(3,5-difluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N6O2S/c1-22(2)14-19-13(20-15(21-14)23(3)4)8-18-26(24,25)9-10-5-11(16)7-12(17)6-10/h5-7,18H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRINIOQWUXNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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